2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane
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Overview
Description
2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a 2,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane typically involves the reaction of 2,4-dichlorophenol with an appropriate dioxane precursor under controlled conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with a dioxane derivative. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced phenyl derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or other strong bases in organic solvents.
Major Products
The major products formed from these reactions include various substituted dioxane derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenol: A precursor in the synthesis of various organic compounds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-4-methyl-1,3-dioxane is unique due to its dioxane ring structure, which imparts distinct chemical and physical properties compared to other dichlorophenyl derivatives. This uniqueness makes it valuable in specific applications where such properties are desired.
Properties
CAS No. |
5436-71-5 |
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Molecular Formula |
C11H12Cl2O2 |
Molecular Weight |
247.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H12Cl2O2/c1-7-4-5-14-11(15-7)9-3-2-8(12)6-10(9)13/h2-3,6-7,11H,4-5H2,1H3 |
InChI Key |
DYJPNENXXXIZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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